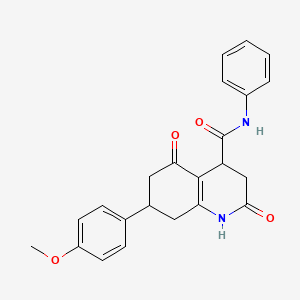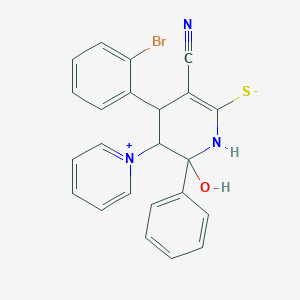![molecular formula C32H36N6O2 B11566105 N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(3-methylphenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11566105.png)
N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(3-methylphenyl)amino]acetohydrazide} (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure suggests it may have interesting chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE likely involves multiple steps, including the formation of various intermediates. Typical synthetic routes may include condensation reactions, amide bond formation, and hydrazone formation under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve the use of catalysts, high-throughput synthesis techniques, and advanced purification methods.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE may undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism of action for N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE would depend on its molecular targets and pathways involved. This could include binding to specific proteins or enzymes, modulating signaling pathways, or interacting with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other hydrazides or compounds with similar structural motifs. Examples could be:
- N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE analogs.
- Other acylhydrazones with similar functional groups.
Uniqueness
The uniqueness of N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE lies in its specific structure, which may confer unique chemical properties and biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C32H36N6O2 |
|---|---|
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
2-(3-methylanilino)-N-[(E)-[(E)-2-methyl-3-[4-[(E,3E)-2-methyl-3-[[2-(3-methylanilino)acetyl]hydrazinylidene]prop-1-enyl]phenyl]prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C32H36N6O2/c1-23-7-5-9-29(17-23)33-21-31(39)37-35-19-25(3)15-27-11-13-28(14-12-27)16-26(4)20-36-38-32(40)22-34-30-10-6-8-24(2)18-30/h5-20,33-34H,21-22H2,1-4H3,(H,37,39)(H,38,40)/b25-15+,26-16+,35-19+,36-20+ |
Clave InChI |
FWRQXFYCCMOZEG-GWAJRWIWSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C(=C/C2=CC=C(C=C2)/C=C(/C=N/NC(=O)CNC3=CC=CC(=C3)C)\C)/C |
SMILES canónico |
CC1=CC(=CC=C1)NCC(=O)NN=CC(=CC2=CC=C(C=C2)C=C(C)C=NNC(=O)CNC3=CC=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11566025.png)
![4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11566033.png)

![6-(4-Bromophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11566062.png)

![N-(2,6-Diethylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11566072.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]propanamide](/img/structure/B11566075.png)
![(2E)-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B11566078.png)
![2-Amino-6-[(4-tert-butylbenzyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11566079.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B11566081.png)
![methyl 4,5-dimethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11566084.png)
![2-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11566086.png)
![N-(4-chloro-2-methylphenyl)-2-{(2E)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11566091.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11566092.png)
